3-(4-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
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Overview
Description
3-(4-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, quinones, or other oxidized derivatives.
Reduction: Alcohols, alkanes, or other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its potential anticancer activity may be related to its ability to induce apoptosis (programmed cell death) in cancer cells by interacting with specific proteins and signaling pathways.
Comparison with Similar Compounds
3-(4-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:
3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one: Similar structure but lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one: Similar structure but lacks the methoxy group, which may influence its solubility and interaction with biological targets.
3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with the methoxy group on the para position, which may alter its electronic properties and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions on the aromatic rings, which can significantly influence its properties and applications.
Properties
Molecular Formula |
C16H13FO2 |
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Molecular Weight |
256.27 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13FO2/c1-19-15-4-2-3-13(11-15)16(18)10-7-12-5-8-14(17)9-6-12/h2-11H,1H3 |
InChI Key |
PYEAPUNWGAISRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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